molecular formula C20H24N2O3S B2912705 4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide CAS No. 683265-58-9

4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B2912705
CAS No.: 683265-58-9
M. Wt: 372.48
InChI Key: VJHUWWSVZRQPAB-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide is a chemical compound with the molecular formula C20H24N2O3S. It is known for its unique structure, which includes a cyclohexyl group, a methyl group, and a sulfonamide group attached to a benzamide backbone. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide typically involves the reaction of cyclohexylmethylamine with a sulfonyl chloride derivative, followed by coupling with a benzamide derivative. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The cyclohexyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-4-ethoxybenzamide
  • 4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide

Uniqueness

4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-22(18-10-6-3-7-11-18)26(24,25)19-14-12-16(13-15-19)20(23)21-17-8-4-2-5-9-17/h2,4-5,8-9,12-15,18H,3,6-7,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHUWWSVZRQPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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